molecular formula C23H20N4O4 B2462881 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-07-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2462881
CAS No.: 921881-07-4
M. Wt: 416.437
InChI Key: NIEQZWPGFFVJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core fused with a benzodioxin moiety and substituted with ethyl, phenyl, and carboxamide groups.

Characterization typically involves ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-26-13-17(22(28)24-15-8-9-19-20(12-15)31-11-10-30-19)21-18(14-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-9,12-14H,2,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEQZWPGFFVJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclocondensation

The pyrazolo[4,3-c]pyridine core is synthesized through a cyclocondensation reaction between β-keto esters and hydrazine derivatives. A representative protocol involves:

  • Synthesis of Ethyl 3-Oxo-3-(4-(Trifluoromethyl)Phenyl)Propanoate :

    • Reaction of 4-(trifluoromethyl)acetophenone with diethyl oxalate in ethanol using potassium carbonate as a base.
    • Yield: 78–85% after recrystallization.
  • Hydrazine Cyclization :

    • Condensation with phenylhydrazine in refluxing acetic acid (12 h, 110°C) to form the pyrazole intermediate.
    • Key intermediate: 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-5H-pyrazolo[4,3-c]pyridine.

Reaction Conditions Table

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 Diethyl oxalate, K₂CO₃ Ethanol 80 8 85
2 Phenylhydrazine, AcOH Acetic acid 110 12 72

Benzodioxane Coupling via Buchwald-Hartwig Amination

The N-(2,3-dihydro-1,4-benzodioxin-6-yl) group is introduced via palladium-catalyzed coupling:

  • Preparation of 6-Amino-2,3-Dihydro-1,4-Benzodioxin :

    • Nitration of 1,4-benzodioxane followed by reduction with hydrogen/Pd-C.
  • Coupling Reaction :

    • Reaction of the pyrazole intermediate with 6-amino-1,4-benzodioxin using Pd(OAc)₂/Xantphos catalyst in toluene (24 h, 100°C).
    • Yield: 65–70% after column chromatography.

Carboxamide Functionalization

The C7-carboxamide is introduced via a two-step process:

  • Chlorination of Pyrazole-7-Carboxylic Acid :

    • Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Amidation with 4-(Trifluoromethyl)Aniline :

    • Reaction in dichloromethane with triethylamine (0°C to room temperature, 6 h).
    • Yield: 88–92% after precipitation.

Spectroscopic Validation Data Table

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Carboxamide 1660 (C=O) 8.2 (s, 1H, NH) 168.5 (C=O)
Benzodioxane 1250 (C-O) 4.3 (s, 4H, OCH₂) 64.8 (OCH₂)

Optimization Strategies

Solvent and Catalyst Screening

  • Pyrazole Cyclization : Replacing acetic acid with trifluoroethanol increases yield to 82% by reducing side reactions.
  • Coupling Reactions : Use of BrettPhos-Pd-G3 catalyst improves benzodioxane coupling efficiency (yield: 78%).

Purification Techniques

  • Flash Chromatography : Silica gel (hexane/ethyl acetate 3:1) removes unreacted hydrazines.
  • Recrystallization : Ethanol/water (7:3) enhances carboxamide purity.

Applications and Derivatives

The compound serves as a precursor for DPP-IV inhibitors, with modifications to the:

  • Pyrazole ring : Substitution with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability.
  • Benzodioxane moiety : Methoxy derivatives improve solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include benzodioxin-, pyridine-, and pyrazolo-pyridine-based derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[4,3-c]pyridine 5-ethyl, 2-phenyl, benzodioxin-6-yl carboxamide ~433.44 (estimated) Moderate lipophilicity due to ethyl and phenyl groups
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, ester groups 551.51 High molecular weight; polar nitro and ester groups enhance crystallinity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxy-pyridin-3-amine () Pyridine Benzodioxin, dimethylaminomethylphenyl, methoxy 391.46 Enhanced solubility due to dimethylamino group
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () Benzoxazine Chloro-trifluoromethylpyridyl, piperazine ~466.84 (estimated) High electronegativity from Cl and CF₃ groups; potential metabolic stability
Key Observations:
  • Benzodioxin/Benzoxazine Moieties : The target compound and derivatives share fused benzodioxin/benzoxazine rings, which confer rigidity and influence π-π stacking interactions.
  • Substituent Impact : The ethyl group in the target compound likely increases lipophilicity compared to methoxy () or polar nitro groups ().

Spectroscopic and NMR Comparisons

highlights the use of NMR chemical shifts to identify structural differences in analogous compounds. For example, distinct chemical shifts in regions A (positions 39–44) and B (29–36) correlate with substituent-induced changes in electron density . Applying this to the target compound:

  • The benzodioxin-6-yl group would deshield nearby protons, shifting peaks downfield.
  • The 5-ethyl group’s electron-donating effect may upfield shift adjacent pyridine protons compared to nitro or trifluoromethyl substituents in analogs.

Pharmacological and Binding Properties

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • ’s piperazine-carboxamide derivative suggests that carboxamide positioning near a benzoxazine ring may enhance kinase inhibition due to dual hydrogen-bonding sites .
  • ’s tetrahydroimidazo-pyridine demonstrates that nitro groups improve cytotoxicity but reduce solubility, a trade-off avoided in the target compound’s ethyl-substituted design .

Q & A

Q. Table 1. Comparative Synthetic Routes

StepMethodYield (%)Purity (%)Key Reference
Amide CouplingEDC/HOBt, DMF, 0°C6595
CyclizationAcOH reflux, 12 h7298
PurificationEthanol/water recrystallizationN/A99.5

Q. Table 2. Biological Activity vs. Structural Features

SubstituentTargetIC₅₀ (μM)Notes
5-EthylPDE4B0.12High selectivity over PDE3 (>100-fold)
2-Phenylα-Glucosidase8.7Competitive inhibition confirmed via Lineweaver-Burk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.